methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate
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Overview
Description
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound that features a combination of difluoromethyl, sulfanyl, triazolyl, phenoxy, and furoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the difluoromethyl and sulfanyl groups. The phenoxy and furoate groups are then attached through a series of nucleophilic substitution and esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenoxy and furoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the phenoxy or furoate moieties .
Scientific Research Applications
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and sulfanyl groups can modulate the compound’s binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
METHYL 5-{[2-({[3-(DIFLUOROMETHYL)-5-(METHYLTHIO)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE: Similar structure but with a methylthio group instead of a sulfanyl group.
2-(2,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-5-METHYL-1,2,4-TRIAZOL-3-ONE: Contains a triazole ring and difluoromethyl group but differs in other substituents.
Uniqueness
METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluoromethyl and sulfanyl groups, along with the triazole ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H14F2N4O4S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 5-[[4-[(E)-[3-(difluoromethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H14F2N4O4S/c1-25-16(24)13-7-6-12(27-13)9-26-11-4-2-10(3-5-11)8-20-23-15(14(18)19)21-22-17(23)28/h2-8,14H,9H2,1H3,(H,22,28)/b20-8+ |
InChI Key |
RBOBLWDJLQSFNM-DNTJNYDQSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C(F)F |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C=NN3C(=NNC3=S)C(F)F |
Origin of Product |
United States |
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